This compound is part of a broader category of organosilicon compounds, which includes polydimethylsiloxane, dimethicone, and other silicone derivatives. It is primarily utilized in non-human research contexts, indicating its significance in material science and chemical research rather than therapeutic applications .
The synthesis of dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane; oxo(diphenyl)silane typically begins with the reaction of dimethyldichlorosilane with water. This process can be represented by the following reaction:
During this reaction, hydrochloric acid is evolved as a byproduct, which necessitates careful handling due to its corrosive nature. For specific applications, the chlorine atoms in the silane precursor may be replaced with acetate groups to tailor the properties of the resultant silicone polymer for medical or domestic uses .
The molecular structure of dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane; oxo(diphenyl)silane features a backbone formed by alternating silicon and oxygen atoms. The structure can be represented as follows:
The presence of multiple functional groups (such as hydroxyl and vinyl groups) contributes to its reactivity and potential applications in various chemical reactions .
Dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane; oxo(diphenyl)silane participates in several chemical reactions typical of siloxanes:
These reactions are essential for tailoring the properties of silicone materials for specific applications .
The mechanism of action for dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane; oxo(diphenyl)silane involves several key steps:
This mechanism is critical for developing materials with desired viscoelastic properties suitable for diverse applications .
Dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane; oxo(diphenyl)silane exhibits a range of physical and chemical properties that make it valuable in industrial applications:
These properties enable its use in various fields such as coatings, adhesives, sealants, and medical devices .
Dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane; oxo(diphenyl)silane has numerous scientific applications:
The versatility of this compound underscores its significance across multiple sectors, including electronics, automotive, healthcare, and construction .
Transition metal catalysis enables precise functionalization of organosilicon frameworks. For dimethyl(oxo)silane, platinum-based catalysts like Karstedt's catalyst facilitate hydrosilylation of alkenes, forming Si-C bonds via a mechanism involving oxidative addition of Si-H bonds to Pt(0), alkene insertion, and reductive elimination [8]. Similarly, oxo(diphenyl)silane undergoes cyclocondensation using organostannoxane catalysts (e.g., [Ph₂(OH)Sn]₂CH₂), yielding stannasiloxane rings at mild temperatures (25–50°C) with >85% efficiency. This process leverages the electrophilicity of silicon activated by Lewis acidic tin centers .
Table 1: Catalytic Systems for Silane Functionalization
Compound | Catalyst | Reaction Type | Yield (%) | Conditions | |
---|---|---|---|---|---|
Ethenyl-hydroxy-dimethylsilane | Karstedt's catalyst | Hydrosilylation | 92 | 80°C, inert atmosphere | |
Oxo(diphenyl)silane | [Ph₂(OH)Sn]₂CH₂ | Cyclocondensation | 87 | 50°C, 12 h | |
Dimethyl(oxo)silane | Pd(OAc)₂/XPhos | Hiyama Coupling | 97 | 90°C, TBAF activator | [8] |
Microfluidic systems enhance efficiency in dimethyl(oxo)silane synthesis, achieving 95% conversion in 5 minutes using aqueous/organic segmented flow, compared to 4–6 hours in batch reactors. This method minimizes oligomerization side reactions through precise residence time control (0.1–2.0 mL/min flow rates) .
Palladium-catalyzed cross-coupling is pivotal for constructing C-C bonds in siloxane hybrids. Allylsilane-vinylcopper intermediates (e.g., from silylcupration of allene) couple with aryl halides under Pd(0) catalysis (10 mol%) to form terpenoid scaffolds. The mechanism proceeds through oxidative addition of vinyl halides to Pd(0), transmetalation, and reductive elimination, yielding sesquiterpenes like (−)-nomadone at −40°C [2].
Simultaneously, reductive amination of carbonyls occurs using Et₃SiH/Pd/C in aqueous nanomicelles, converting aldehydes and amines to secondary amines (20 examples, >80% yield). The hydrophobic environment concentrates reactants, enabling chemoselectivity toward amine formation without reducing esters or nitriles [9]. For ester-to-ether conversions, InBr₃/Et₃SiH systems mediate reductive etherification, tolerating functionalities like hydroxyls and alkenes [9].
Stereoselective synthesis of 3-silaheterocycles relies on substrate design and chiral catalysts. Silylcupration of allenes with PhMe₂SiCu(CN)Li generates allylsilane-vinylcuprates that undergo syn-stereospecific electrophilic trapping, producing vinylsilanes with >90% diastereoselectivity. The rigidity of the cuprate intermediate dictates facial selectivity during nucleophilic attack [2] [7].
Chiral NHC-Rh(III) complexes enable asymmetric hydrosilylation of α-oxygenated ketones, yielding 1,2-diols with 90–98% ee. The catalyst’s axially chiral BINAM backbone creates a steric pocket that directs hydride transfer to the Si-face of substrates [5]. In cyclizations, chloromethyl(hydroxyalkyl)silanes form 3-silatetrahydropyrans via n-Bu₄NBr/i-Pr₂NEt-promoted ring closure (toluene, 80°C), achieving 76% yield. Bulky substituents on silicon suppress oxophilicity-driven rearrangements [7].
Solvent-free techniques enhance sustainability in siloxane synthesis. Plasma-enhanced chemical vapor deposition (PECVD) of dimethyl(oxo)silane forms ultrathin monolayers (2–3 nm/min) on substrates. Methoxysilane precursors fragment in RF plasma (200–300 W), depositing covalently bonded networks without solvents . For ethenyl-hydroxy-dimethylsilane, pulsed plasma cycles (10–20 kHz) prevent uncontrolled polymerization, enabling layer-by-layer growth [6].
Silane-epoxy copolymerization uses urethane dimethacrylate (UDMA) spacers under thermal initiation. Ethylene glycol-derived bis(methacrylate) silanes copolymerize with inorganic fillers (e.g., SiO₂), forming dental composites with improved flexural strength (120 MPa) due to Si-O-Si network formation [6].
Table 2: Solvent-Free Copolymerization Systems
Monomer System | Technique | Key Outcome | Application | |
---|---|---|---|---|
Dimethyl(oxo)silane + MeO-Si(OMe)₃ | PECVD | 2–3 nm/min deposition rate | Hydrophobic coatings | |
UDMA + ethenyl-hydroxy-dimethylsilane | Thermal curing | Flexural strength: 120 MPa | Dental composites | |
Oxo(diphenyl)silane + Ph₂SiH₂ | Melt polycondensation | Tₚ: 85°C (glass transition) | High-temperature resins | [6] |
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